molecular formula C8H4BrN5O4 B11799474 2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid

2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11799474
M. Wt: 314.05 g/mol
InChI Key: YHMUSGXPWMDYJG-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains both pyridine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 5-bromopyridine, undergoes nitration to introduce a nitro group at the 2-position, forming 5-bromo-2-nitropyridine.

    Triazole Ring Formation: The nitropyridine intermediate is then subjected to a cycloaddition reaction with an azide to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium azide or thiourea can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Reduction: 2-(5-Aminopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl derivatives.

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromopyridin-2-yl)acetic acid: Similar in structure but lacks the triazole ring.

    2-(5-Bromopyridin-2-yl)acetonitrile: Contains a nitrile group instead of a carboxylic acid group.

    (5-Bromopyridin-2-yl)methanol: Contains a hydroxymethyl group instead of a carboxylic acid group.

Uniqueness

2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a nitro group and a triazole ring, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C8H4BrN5O4

Molecular Weight

314.05 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-5-nitrotriazole-4-carboxylic acid

InChI

InChI=1S/C8H4BrN5O4/c9-4-1-2-5(10-3-4)13-11-6(8(15)16)7(12-13)14(17)18/h1-3H,(H,15,16)

InChI Key

YHMUSGXPWMDYJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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